N-(4-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with a methoxyphenyl group and a carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxyaniline with a suitable pyrimidine precursor under acidic or basic conditions. This is followed by cyclization and subsequent functional group modifications to introduce the carboxamide moiety .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or interfere with cellular pathways, leading to its observed antimicrobial or cytotoxic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d6,5-d’]dipyrimidinone: Another heterocyclic compound with similar structural features.
Triazole-pyrimidine hybrids: Compounds that combine pyrimidine with triazole moieties, showing similar biological activities.
Uniqueness
N-(4-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is unique due to its specific substitution pattern and the presence of both a methoxyphenyl group and a carboxamide moiety.
Biological Activity
N-(4-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a compound belonging to the pyrrolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores the compound's synthesis, biological activity, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The core structure consists of a pyrrolo[3,4-d]pyrimidine scaffold substituted with a methoxyphenyl group at the nitrogen position and a carboxamide functional group. Its molecular formula is C14H14N4O2.
Anticancer Properties
Recent studies have indicated that pyrrolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance:
- Cytotoxicity : In vitro assays demonstrated that derivatives similar to this compound showed IC50 values ranging from 29 to 59 µM against various cancer cell lines. Notably, some compounds exhibited potent inhibitory effects on key tyrosine kinases involved in cancer progression .
- Mechanism of Action : Compounds within this class have been shown to induce cell cycle arrest and apoptosis in cancer cells. For example, a related compound was observed to increase pro-apoptotic proteins (caspase-3 and Bax) while downregulating anti-apoptotic proteins like Bcl-2 .
Kinase Inhibition
Pyrrolo[3,4-d]pyrimidines have been identified as potential inhibitors of various kinases:
- Targeting Tyrosine Kinases : Molecular docking studies suggest that these compounds can effectively bind to the active sites of tyrosine kinases such as EGFR and VEGFR2. The binding interactions are crucial for their role as multi-targeted kinase inhibitors .
- Selectivity and Potency : Some derivatives have shown selectivity towards specific kinases with IC50 values comparable to established inhibitors like sunitinib .
Case Studies
- Study on Compound 5k : In a recent study involving pyrrolo[2,3-d]pyrimidines, compound 5k exhibited significant activity against multiple kinases with IC50 values ranging from 40 to 204 nM. It was effective in inducing apoptosis in HepG2 cells and demonstrated promising results in inhibiting tumor growth in vivo .
- In Silico Studies : Computational modeling has been employed to predict the binding efficacy of various pyrrolo[3,4-d]pyrimidines against PfCDPK4 (Plasmodium falciparum calcium-dependent protein kinase). These studies indicated favorable docking scores for certain derivatives, suggesting their potential as antimalarial agents .
Data Summary Table
Compound | IC50 (µM) | Target Kinase | Biological Effect |
---|---|---|---|
N-(4-methoxyphenyl)-5H...carboxamide | 29 - 59 | Multiple Tyrosine Kinases | Cytotoxicity in cancer cell lines |
Compound 5k | 40 - 204 | EGFR/VEGFR2 | Induces apoptosis in HepG2 cells |
Pyrrolo[2,3-d]pyrimidines | Varies | PfCDPK4 | Antimalarial activity predicted |
Properties
IUPAC Name |
N-(4-methoxyphenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-20-12-4-2-11(3-5-12)17-14(19)18-7-10-6-15-9-16-13(10)8-18/h2-6,9H,7-8H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRMMHTYYRZUOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CC3=CN=CN=C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.